ETHYL 5-ETHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 5-ethyl-2-(thiophene-2-amido)thiophene-3-carboxylate: is a heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods: The industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Antimicrobial Agents: Exhibits antibacterial and antifungal activities.
Anticancer Agents: Shows potential in inhibiting the growth of cancer cells.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial applications.
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiophene ring system can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate .
Uniqueness:
- Ethyl 5-ethyl-2-(thiophene-2-amido)thiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dual thiophene rings and amido group contribute to its distinct properties compared to other thiophene derivatives .
Properties
IUPAC Name |
ethyl 5-ethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-3-9-8-10(14(17)18-4-2)13(20-9)15-12(16)11-6-5-7-19-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRZLRBTQWGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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